2,5-Dihydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one
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Overview
Description
2,5-Dihydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one is an organic compound with the molecular formula C10H12O3. It is a derivative of tropone, a non-benzenoid aromatic compound, and is known for its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dihydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one can be achieved through various methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide. Another method includes the Hofmann elimination and bromination of tropinone .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using selenium dioxide or other oxidizing agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Electrophilic and nucleophilic substitution reactions are common.
Common Reagents and Conditions
Oxidizing Agents: Selenium dioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include various tropolone derivatives, which have different functional groups attached to the cycloheptatriene ring .
Scientific Research Applications
2,5-Dihydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,5-dihydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in different chemical reactions, influencing biological processes and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Tropone: A related compound with a similar structure but lacking the hydroxyl groups.
Tropolone: Another related compound with an additional hydroxyl group at position 2
Uniqueness
2,5-Dihydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
54755-56-5 |
---|---|
Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2,5-dihydroxy-6-propan-2-ylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C10H12O3/c1-6(2)7-5-10(13)9(12)4-3-8(7)11/h3-6,11H,1-2H3,(H,12,13) |
InChI Key |
YLHGGYGTNOJPMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=O)C(=CC=C1O)O |
Origin of Product |
United States |
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